
5-Bromo-6-isobutylpyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-6-isobutylpyridin-2-amine is a chemical compound belonging to the pyridine family. Pyridines are heterocyclic aromatic organic compounds with a six-membered ring containing one nitrogen atom. This compound is characterized by the presence of a bromine atom at the 5th position, an isobutyl group at the 6th position, and an amine group at the 2nd position on the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-isobutylpyridin-2-amine typically involves the bromination of 6-isobutylpyridin-2-amine. The reaction is carried out under controlled conditions to ensure selective bromination at the 5th position. The process involves the use of bromine or a brominating agent in the presence of a suitable solvent, such as acetic acid, at a temperature range of 0-25°C. The reaction mixture is stirred for a specific duration, followed by purification to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-6-isobutylpyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding pyridine N-oxides.
Reduction Reactions: The amine group can be reduced to form secondary or tertiary amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and alkyl halides.
Oxidation Reactions: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
Substitution Reactions: Formation of various substituted pyridines.
Oxidation Reactions: Formation of pyridine N-oxides.
Reduction Reactions: Formation of secondary or tertiary amines.
Applications De Recherche Scientifique
5-Bromo-6-isobutylpyridin-2-amine is utilized in several scientific research fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Employed in the synthesis of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Bromo-6-isobutylpyridin-2-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-6-chloropyridin-2-amine: Similar structure with a chlorine atom instead of an isobutyl group.
5-Bromo-2-methylpyridin-3-amine: Similar structure with a methyl group instead of an isobutyl group.
Uniqueness
5-Bromo-6-isobutylpyridin-2-amine is unique due to the presence of the isobutyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific research applications where other similar compounds may not be suitable.
Propriétés
Formule moléculaire |
C9H13BrN2 |
|---|---|
Poids moléculaire |
229.12 g/mol |
Nom IUPAC |
5-bromo-6-(2-methylpropyl)pyridin-2-amine |
InChI |
InChI=1S/C9H13BrN2/c1-6(2)5-8-7(10)3-4-9(11)12-8/h3-4,6H,5H2,1-2H3,(H2,11,12) |
Clé InChI |
DMUZIWJWBJVKSE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=C(C=CC(=N1)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3-Bromo-1H-pyrazolo[4,3-c]pyridin-6-yl)(1,4-oxazepan-4-yl)methanone](/img/structure/B12953473.png)
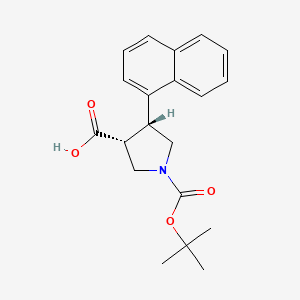
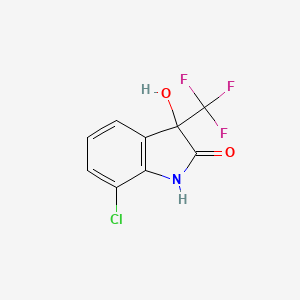
![3a-Hydroxy-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-2-carboxylic acid](/img/structure/B12953491.png)

![5-Methyl-7-(methylthio)thiazolo[5,4-d]pyrimidine](/img/structure/B12953498.png)
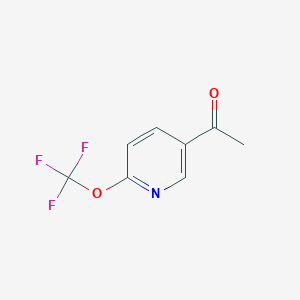
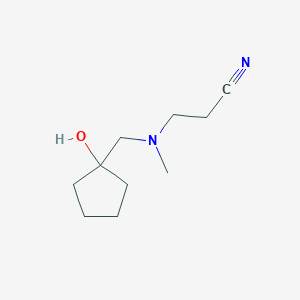
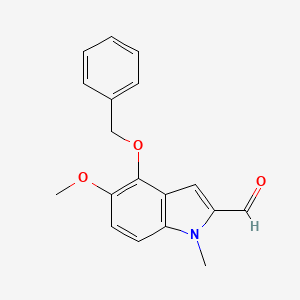
![7-Bromo-[1,2,3]triazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B12953520.png)

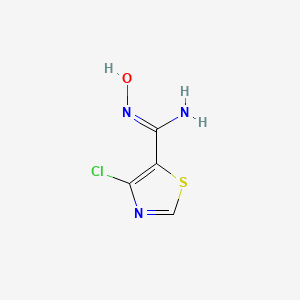
![4-Bromo-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B12953535.png)
![6-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid](/img/structure/B12953541.png)
